Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a compound that has garnered interest in various fields of research due to its potential applications. While the specific compound is not directly studied in the provided papers, related compounds and their mechanisms have been explored, offering insights into the potential behavior and applications of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This analysis will draw on the findings from these papers to infer possible mechanisms of action and applications for the compound .
In the pharmaceutical domain, the synthesis of hydroxamic acids and ureas is significant due to their medicinal properties. The method described in paper1 could potentially be applied to Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate for the development of new therapeutic agents. Moreover, the study on 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives highlights the antidepressant activity of compounds with a similar structure3. These compounds were found to inhibit neurotransmitter uptake and showed potential antidepressant effects in rodent models. This suggests that Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate might also exhibit similar pharmacological properties and could be explored for its antidepressant potential.
The research on the release of ethyl 4-biphenylyl acetate from an oleaginous suppository base using β-cyclodextrins indicates that complexation can significantly enhance the release of certain drugs2. Although Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is not directly studied, the findings imply that its release and bioavailability could be improved through complexation with cyclodextrins, making it a candidate for advanced drug delivery systems.
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is classified as an ester derived from 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Its molecular formula is with a molecular weight of approximately 262.34 g/mol. The compound is primarily recognized for its utility as an intermediate in the synthesis of pharmaceutical agents, particularly oxybutynin, which is used to treat urinary disorders .
Several methods have been developed for synthesizing ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate:
The molecular structure of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate features:
The structural formula can be represented as follows:
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate participates in several chemical reactions:
The mechanism of action for ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate primarily relates to its role as a precursor in synthesizing oxybutynin. Oxybutynin acts as an anticholinergic agent that inhibits acetylcholine at muscarinic receptors in the bladder, leading to reduced urinary frequency and urgency .
The physical and chemical properties of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate include:
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate finds applications primarily in:
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS Registry Number: 31197-69-0) is a chiral α-hydroxy ester with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol [1] [5] [10]. Its structure features a tertiary alcohol center and an ethyl ester group attached to a carbon atom bearing both phenyl and cyclohexyl substituents. This molecular arrangement creates a sterically congested chiral center that governs the compound's stereochemical behavior in synthetic applications.
The compound is identified through several systematic and common names in chemical literature:
Table 1: Key Identifiers of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Property | Value |
---|---|
CAS Registry Number | 31197-69-0 |
Molecular Formula | C₁₆H₂₂O₃ |
Molecular Weight | 262.34 g/mol |
InChI Key | OKSWMMZQZJBIKC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Hydrogen Bond Donor Count | 1 (hydroxyl group) |
Hydrogen Bond Acceptor Count | 3 (ester and hydroxyl carbonyls) |
Physicochemical properties include an estimated logP value of 3.02, indicating moderate lipophilicity, and a polar surface area of 46.53 Ų [10]. The compound typically presents as a colorless to light yellow oil at room temperature, with solubility in chlorinated solvents (chloroform) and ethyl acetate, but limited water solubility [5] [10]. The chiral carbon (C13 in crystallographic notation) can exist as (R)- or (S)-enantiomers, with racemic mixtures predominating in standard synthetic preparations [6].
The development of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is intrinsically linked to pharmaceutical research, particularly the synthesis of the anticholinergic drug oxybutynin. First approved in the United States in 1975, oxybutynin required efficient synthetic routes to its complex α-hydroxy ester intermediate [6]. Early synthetic approaches adapted classical methods for α-hydroxy esters, including:
The synthetic evolution focused on optimizing enantioselectivity and reducing purification complexity. The catalytic method represented a substantive improvement over earlier stoichiometric approaches by enabling direct C-C bond formation between the cyclohexyl moiety and the α-keto ester precursor under controlled conditions [2] [8]. This advancement coincided with the growing demand for oxybutynin, which ranked as the 102nd most prescribed medication in the United States in 2021 with approximately 7 million annual prescriptions [6].
In synthetic organic chemistry, Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate serves as a versatile building block due to its multifunctional structure:
Table 2: Key Reactions Involving Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Reaction Type | Conditions | Product Application |
---|---|---|
Hydrolysis | Aqueous NaOH/HCl; 25-80°C | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (Oxybutynin precursor) [8] |
Transesterification | Alcohols with acid/base catalysts | Alternative ester derivatives |
Enantiomeric resolution | Chiral chromatography or enzymes | Enantiopure intermediates |
Its primary pharmaceutical significance lies in being a direct precursor to oxybutynin (Ditropan), a muscarinic antagonist used for overactive bladder treatment. The compound serves as:
The compound's structural complexity – particularly the stereogenic center – directly influences oxybutynin's biological activity. The (R)-enantiomer exhibits superior binding to the M3 muscarinic receptor due to conformational preferences observed in molecular docking studies [6]. This stereochemical dependency underscores the importance of synthetic control during intermediate production, making Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate a critical focus in process chemistry optimization for anticholinergic pharmaceuticals.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7